(2,6-Dibromophenyl)methanesulfonamide
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Description
(2,6-Dibromophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7Br2NO2S and a molecular weight of 329.01 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with two bromine atoms at positions 2 and 6, and a methanesulfonamide group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Organic Synthesis and Catalysis
Methanesulfonamide derivatives, including (2,6-Dibromophenyl)methanesulfonamide, are utilized in organic synthesis for their reactivity and selectivity in cross-coupling reactions. For instance, Rosen et al. (2011) reported a mild Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides, highlighting its utility in synthesizing complex molecules while avoiding genotoxic impurities Rosen, B. R., Ruble, J. C., Beauchamp, T., & Navarro, A. (2011). Organic letters. Similarly, Wilkinson (2011) demonstrated the use of methanesulfonic anhydride for promoting Friedel-Crafts acylation reactions, providing a "greener" methodology with minimal waste Wilkinson, M. (2011). Organic letters.
Materials Science
In the realm of materials science, methanesulfonamide derivatives are involved in the synthesis and characterization of novel compounds with potential applications in catalysis and molecular recognition. Shankar et al. (2011) synthesized diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, showcasing the structural versatility of methanesulfonamide derivatives Shankar, R., Jain, A., Kociok‐Köhn, G., & Molloy, K. (2011). Inorganica Chimica Acta.
Computational Chemistry
The study of methanesulfonamide derivatives extends to computational chemistry, where quantum chemical calculations are used to investigate their molecular properties. Karabacak et al. (2010) conducted a DFT-based computational study on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, focusing on molecular conformation, NMR chemical shifts, and vibrational transitions, providing insights into their electronic structure and reactivity Karabacak, M., Cinar, M., & Kurt, M. (2010). Journal of Molecular Structure.
Properties
IUPAC Name |
(2,6-dibromophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRZJICAHZUZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CS(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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